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Compound of Interest

Compound Name:
(1Z)-2-methylcyclohexanone

oxime

CAS No.: 1122-26-5

Cat. No.: B224142 Get Quote

Stereochemical Dynamics, Synthesis, and Beckmann Rearrangement Protocols

Executive Summary
(1Z)-2-methylcyclohexanone oxime (CAS 1122-26-5) is the syn-methyl stereoisomer of the

oxime derivative of 2-methylcyclohexanone. While often encountered as a mixture with its

thermodynamically more stable (E)-isomer, the (Z)-isomer possesses distinct steric and

electronic properties that dictate its reactivity—most notably in the Beckmann rearrangement.

This guide provides a rigorous examination of its physicochemical identity, synthesis, and the

stereospecific mechanisms that govern its transformation into valuable lactam intermediates

(e.g., 3-methyl-ε-caprolactam).

Chemical Identity & Stereochemistry[1][2][3]
The designation "(1Z)" refers to the configuration of the C=N double bond. In oxime

nomenclature, the stereochemistry is defined by the priority of the groups attached to the imine

carbon (C1) relative to the hydroxyl group on the nitrogen.

IUPAC Name: (Z)-N-(2-methylcyclohexylidene)hydroxylamine

CAS Number: 1122-26-5 (Often used generically; specific stereochemistry requires

validation)[1]
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Molecular Formula: C

H

NO[1]

Molecular Weight: 127.19 g/mol [2]

Stereochemical Definition (E vs. Z)
The stereoselectivity of downstream reactions depends entirely on the geometric relationship

between the hydroxyl group and the migrating carbon substituent.

Isomer Configuration
Geometry (OH
vs Me)

Migrating
Group
(Beckmann)

Product

(1Z) Syn (Cis)

Hydroxyl &

Methyl on same

side

C6 (Methylene)
3-Methyl-ε-

caprolactam

(1E) Anti (Trans)

Hydroxyl &

Methyl on

opposite side

C2 (Methine)
7-Methyl-ε-

caprolactam

Critical Insight: The (E)-isomer is typically the major product (approx. 80-90%) in

thermodynamic equilibrium due to steric repulsion between the oxime hydroxyl and the

equatorial 2-methyl group in the (Z)-isomer. Accessing the (Z)-isomer often requires kinetic

control or specific separation techniques.

Physical & Spectroscopic Data[1][3][5][6][7][8][9]
Physicochemical Properties[1][3][4][5][6][10][11][12][13]
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Appearance: Colorless to pale yellow oil or low-melting solid (isomer dependent).

Boiling Point: 218.1°C (at 760 mmHg)

Density: 1.08 g/cm³[1]

Solubility: Soluble in ethanol, methanol, DCM, and diethyl ether; sparingly soluble in water.

NMR Characterization
Nuclear Magnetic Resonance is the primary tool for distinguishing the (Z) and (E) isomers. The

proximity of the hydroxyl group to the C2-methyl group in the (Z)-isomer induces specific

shielding/deshielding effects.[3]

Table 1: 1H NMR Chemical Shift Diagnostics (CDCl

, 400 MHz)

Nucleus (1Z)-Isomer (Syn) (1E)-Isomer (Anti) Mechanistic Note

C2-CH δ 1.20 ppm (d) δ 1.10 ppm (d)

The syn hydroxyl

group exerts a

deshielding effect on

the proximal methyl

protons.

C2-H
Multiplet, downfield

shift
Multiplet, upfield

The methine proton is

sterically compressed

in the Z-form.

N-OH
δ ~9.0 - 10.0 ppm

(broad)
δ ~9.0 - 10.0 ppm

Exchangeable; shift

varies with

concentration/solvent.

Table 2: 13C NMR Chemical Shift Diagnostics
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Carbon (1Z)-Isomer (Syn) (1E)-Isomer (Anti)

C2-CH ~16-17 ppm ~17-18 ppm

C1 (C=N) ~160-162 ppm ~160-162 ppm

Synthesis & Preparation Protocol
Reaction Principle
The synthesis involves the condensation of 2-methylcyclohexanone with hydroxylamine

hydrochloride.[1] To maximize the yield of the oxime, the pH is buffered (typically with sodium

acetate) to prevent the protonation of the nucleophilic nitrogen of hydroxylamine.

Protocol: Synthesis of 2-Methylcyclohexanone Oxime
(E/Z Mixture)
Reagents:

2-Methylcyclohexanone (1.0 eq, 11.2 g, 100 mmol)

Hydroxylamine hydrochloride (1.2 eq, 8.3 g, 120 mmol)

Sodium Acetate (1.5 eq, 12.3 g, 150 mmol)

Solvent: Ethanol/Water (3:1 v/v, 100 mL)

Step-by-Step Workflow:

Preparation: Dissolve Hydroxylamine HCl and Sodium Acetate in the water/ethanol mixture

in a 250 mL round-bottom flask. Ensure complete dissolution to generate free hydroxylamine

in situ.

Addition: Cool the solution to 0°C in an ice bath. Add 2-methylcyclohexanone dropwise over

20 minutes to control the exotherm.

Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80-85°C) for 2-4 hours.

Monitor consumption of ketone by TLC (Eluent: 20% EtOAc/Hexane).
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Workup: Evaporate the bulk of the ethanol under reduced pressure. Dilute the aqueous

residue with water (50 mL) and extract with Dichloromethane (3 x 50 mL).

Purification: Dry the combined organic layers over anhydrous MgSO

, filter, and concentrate in vacuo.

Result: A viscous oil or semi-solid containing a mixture of (E) and (Z) isomers.

Isomer Enrichment (Optional): Fractional crystallization from hexane/ether at low

temperature (-20°C) can enrich the solid fraction, though column chromatography (Silica gel,

gradient elution) is required for rigorous separation.

Pathway Visualization

2-Methylcyclohexanone
(Liquid)

Tetrahedral
Intermediate

Nucleophilic
AttackNH2OH·HCl

NaOAc, EtOH/H2O
2-Methylcyclohexanone Oxime

(E/Z Mixture)

- H2O
(Dehydration)

Click to download full resolution via product page

Figure 1: Condensation pathway for oxime generation.

Reactivity: The Beckmann Rearrangement
The defining reaction of (1Z)-2-methylcyclohexanone oxime is the acid-catalyzed Beckmann

rearrangement. The reaction is stereospecific, meaning the geometry of the starting material

dictates the regiochemistry of the product.

Mechanism & Regioselectivity
The rearrangement proceeds via the migration of the alkyl group anti-periplanar to the leaving

group (the protonated or activated hydroxyl).

For the (1Z)-Isomer: The C6-methylene group is anti to the hydroxyl.

Migration: C6 migrates to Nitrogen.
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Ring Expansion: The 6-membered ring becomes a 7-membered lactam.

Product: The methyl group remains on the carbon adjacent to the carbonyl (C3 of the

lactam ring).

Identity:3-Methyl-hexahydro-2H-azepin-2-one (3-Methyl-ε-caprolactam).

For the (1E)-Isomer: The C2-methine group (bearing the methyl) is anti to the hydroxyl.

Migration: C2 migrates to Nitrogen.

Product: The methyl group ends up on the carbon adjacent to the nitrogen (C7 of the

lactam ring).

Identity:7-Methyl-hexahydro-2H-azepin-2-one (7-Methyl-ε-caprolactam).

Experimental Protocol: Beckmann Rearrangement
Reagents:

(1Z)-2-Methylcyclohexanone oxime (1.0 g, crude or purified)

Polyphosphoric Acid (PPA) or Thionyl Chloride (SOCl

) in Ether

Ice water

Procedure (PPA Method):

Heat Polyphosphoric Acid (10 g) to 60°C.

Add the oxime (1.0 g) in small portions with vigorous stirring. The reaction is exothermic;

maintain temperature between 90-100°C.

Stir for 30 minutes until the reaction is complete.

Quench: Pour the reaction mixture onto 50 g of crushed ice. Neutralize with saturated Na
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CO

solution to pH 8.

Extraction: Extract with Chloroform (3 x 20 mL). Dry and concentrate.

Analysis: Analyze by GC-MS or NMR to determine the ratio of 3-methyl vs. 7-methyl

caprolactam, which directly correlates to the starting Z/E ratio.

Mechanistic Visualization
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Figure 2: Stereospecific pathways of the Beckmann Rearrangement.

Safety & Handling
Hazards: Oximes can decompose violently if heated with strong acids (e.g., H

SO

) without careful temperature control. Thermal runaway is a risk during the rearrangement
step.

Toxicity: Irritating to eyes, respiratory system, and skin. Potential for skin sensitization.
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Storage: Store below 30°C in a tightly sealed container, away from oxidizing agents.

Hygroscopic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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